molecular formula C6H4BrFN4 B2909517 8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine CAS No. 1257705-51-3

8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Cat. No.: B2909517
CAS No.: 1257705-51-3
M. Wt: 231.028
InChI Key: SPRFTNQQUSECLU-UHFFFAOYSA-N
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Description

8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine (CAS No. 1592865-93-4) is a halogenated triazolopyridine derivative with the molecular formula C₆H₃BrFN₄ and a molecular weight of 216.01 g/mol . The compound features a bromine atom at position 8 and a fluorine atom at position 6 on the triazolopyridine scaffold, which confers distinct electronic and steric properties. Its structural uniqueness makes it a candidate for pharmaceutical and agrochemical applications, particularly in enzyme inhibition or herbicide development.

Properties

IUPAC Name

8-bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFN4/c7-4-1-3(8)2-12-5(4)10-6(9)11-12/h1-2H,(H2,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPRFTNQQUSECLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC(=NN2C=C1F)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine typically involves the cyclization of appropriate precursors. One common method starts with 2-amino-3-bromo-5-fluoropyridine as the starting material . This compound undergoes a cyclization reaction with hydrazine derivatives under controlled conditions to form the triazole ring . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Triazolopyridines

The following table summarizes key structural analogs, focusing on halogen substitution patterns and molecular properties:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine 1592865-93-4 C₆H₃BrFN₄ 216.01 Br (C8), F (C6) Potential enzyme inhibitor/herbicide
6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine 947248-68-2 C₆H₅BrN₄ 213.03 Br (C6) Intermediate in drug synthesis
5-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine 1010120-55-4 C₆H₅BrN₄ 213.03 Br (C5) Used in kinase inhibitor studies
6-Chloro-8-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine 2155875-61-7 C₆H₄ClFN₄ 186.57 Cl (C6), F (C8) Herbicidal activity exploration
7-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine 882521-63-3 C₆H₅BrN₄ 213.03 Br (C7) Synthetic intermediate

Key Observations :

  • Halogen Positioning: Bromine at position 8 (target compound) vs. position 5, 6, or 7 in analogs significantly alters steric and electronic profiles.
  • Molecular Weight : The target compound (216.01 g/mol) is heavier than its 6-bromo (213.03 g/mol) and 6-chloro-8-fluoro (186.57 g/mol) analogs due to bromine’s atomic mass .
  • Biological Activity : Chlorine-substituted analogs (e.g., 6-chloro-8-fluoro derivative) are explored for herbicidal activity, suggesting halogen type (Cl vs. Br) and position influence agrochemical efficacy .

Functional Group Variations

Sulfonamide Derivatives

Triazolo[1,5-a]pyrimidine-2-sulfonamide compounds (e.g., 8a–8f) demonstrate potent herbicidal activity by targeting acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid synthesis .

Aryl-Substituted Derivatives

Derivatives like 5-(2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine (14d) and 5-(p-tolyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine (14e) exhibit broad-spectrum JAK/HDAC dual inhibitory activity . The target compound’s halogen substituents may offer comparable electronic modulation for enzyme binding but require empirical validation.

Herbicidal Potential

Triazolopyrimidine sulfonamides (e.g., [1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamides) show that substituent positioning (e.g., ortho-substituted phenyl groups) dictates ALS inhibition efficiency . The target compound’s 8-bromo-6-fluoro motif could mimic these steric effects, warranting evaluation against ALS.

Biological Activity

8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by the presence of bromine and fluorine substituents, contributes to its diverse biological properties.

  • Molecular Formula : C₆H₄BrFN₄
  • Molecular Weight : 231.03 g/mol
  • CAS Number : 1257705-51-3
  • IUPAC Name : this compound

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The compound can bind to specific enzymes and receptors, modulating their activity and leading to various pharmacological effects. Research indicates that it may influence pathways related to inflammation and cancer cell proliferation.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against a range of pathogens. The compound has shown efficacy against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound could be a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer properties of this compound have also been explored. In vitro studies indicate that it can induce apoptosis in various cancer cell lines. The mechanism involves the activation of caspase pathways and inhibition of cell proliferation.

Cell Line IC₅₀ (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

These findings highlight its potential as an anticancer therapeutic agent.

Anti-inflammatory Activity

This compound has been evaluated for its anti-inflammatory effects. In vitro assays demonstrate its ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Assay Inhibition (%) at 10 µM
TNF-alpha release75
IL-6 production68

This suggests that the compound may serve as a useful lead in the development of new anti-inflammatory drugs.

Case Studies

A notable study conducted by researchers involved synthesizing a series of derivatives based on the core structure of this compound. The derivatives were tested for their biological activities:

  • Derivatives with Alkyl Substituents : Enhanced anticancer activity was observed.
  • Halogenated Derivatives : Showed improved antimicrobial efficacy compared to the parent compound.

These studies underline the importance of structural modifications in enhancing biological activity.

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